molecular formula C23H20N2O2S B2685547 4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 325977-87-5

4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B2685547
CAS No.: 325977-87-5
M. Wt: 388.49
InChI Key: ZJCIGGJMMCSLKV-UHFFFAOYSA-N
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Description

4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic organic compound that belongs to the benzamide class of chemicals. This compound is characterized by the presence of an ethoxy group, a benzothiazole moiety, and a benzamide structure. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves a multi-step process:

    Formation of Benzothiazole Intermediate: The initial step involves the synthesis of the benzothiazole intermediate. This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring.

    Ethoxylation: The benzothiazole intermediate is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Coupling with Benzamide: The ethoxylated benzothiazole is then coupled with 4-aminobenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield 4-formyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide, while reduction of the benzamide group could produce 4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]aniline.

Scientific Research Applications

4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which 4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and DNA, where the compound may inhibit or modulate their activity.

    Pathways Involved: The compound may interfere with cellular processes such as signal transduction, gene expression, and metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
  • 4-ethoxy-N-[4-(6-chloro-1,3-benzothiazol-2-yl)phenyl]benzamide
  • 4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]aniline

Uniqueness

4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the benzothiazole moiety may confer distinct properties compared to similar compounds, such as enhanced solubility, stability, or specific interactions with biological targets.

Biological Activity

4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique structure that includes an ethoxy group and a benzothiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C23H20N2O2S
  • Molecular Weight : 388.48 g/mol
  • CAS Number : 325977-87-5

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Intermediate : Reacting 2-aminothiophenol with an aldehyde.
  • Ethoxylation : Using ethyl iodide in the presence of a base like potassium carbonate.
  • Coupling with Benzamide : Employing coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP) .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. In studies focusing on benzothiazole derivatives, many showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Benzothiazole Derivative AE. coli MTCC 443100 µg/mL
Benzothiazole Derivative BS. aureus MTCC 316031.25 µg/mL
This compoundTBDTBD

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have suggested that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may lead to the inhibition of tumor growth or the promotion of cell death in malignant cells .

Case Studies

  • Anticonvulsant Activity : In a study evaluating similar compounds for anticonvulsant properties, it was found that certain benzothiazole derivatives exhibited neuroprotective effects without significant neurotoxicity .
  • Dual Inhibition Studies : Recent research has explored the potential of benzothiazole derivatives as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are relevant targets for pain management and anti-inflammatory therapies .

Properties

IUPAC Name

4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-3-27-19-11-7-16(8-12-19)22(26)24-18-9-5-17(6-10-18)23-25-20-13-4-15(2)14-21(20)28-23/h4-14H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCIGGJMMCSLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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